![molecular formula C14H12N2O4 B12446770 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and 4-methylphenylamine. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-methylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and maintaining the same reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the product. The purification process may involve additional steps such as column chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and magnetic properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL involves its interaction with biological molecules such as proteins and DNA. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 2-[(E)-[(2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL
- 2-[(E)-[(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]ETHYL
Comparison:
Uniqueness: The presence of both hydroxyl and nitro groups in the compound provides unique reactivity and biological activity compared to similar compounds. The position of these groups on the aromatic ring influences the compound’s electronic properties and reactivity.
Reactivity: The compound’s ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for different applications.
Biological Activity: The combination of hydroxyl and nitro groups contributes to its antimicrobial and anticancer properties, making it a valuable compound for medicinal research.
Eigenschaften
Molekularformel |
C14H12N2O4 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-14(18)12(6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3 |
InChI-Schlüssel |
FTPXGZITRNZSMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


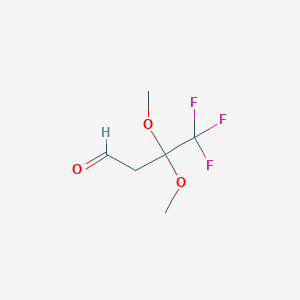
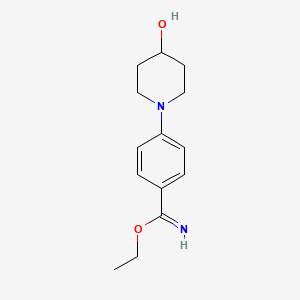
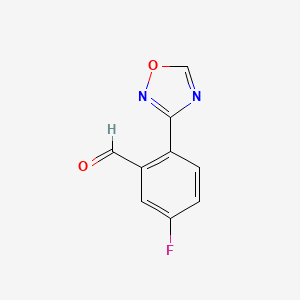
![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)
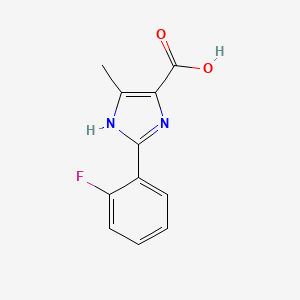
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)

![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
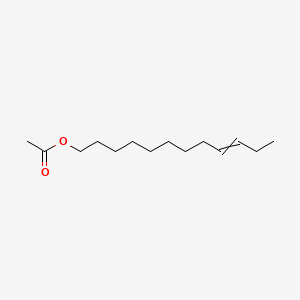
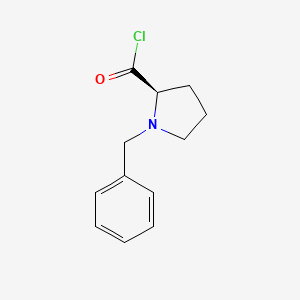
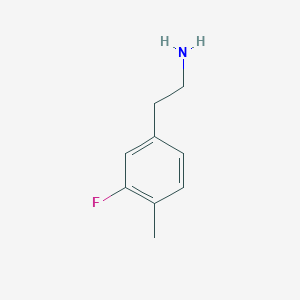
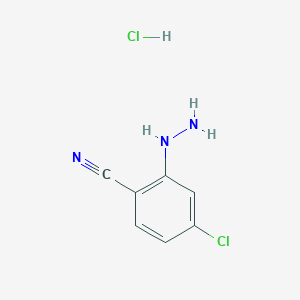
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
